N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid
Description
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid (CAS: 1212087-50-7) is a naphthyridine derivative conjugated with D-aspartic acid via an amide bond. Its molecular formula is C₁₆H₁₇N₃O₆ (MW: 347.323 g/mol) .
Properties
Molecular Formula |
C16H17N3O6 |
|---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
(2R)-2-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]butanedioic acid |
InChI |
InChI=1S/C16H17N3O6/c1-3-19-7-10(13(22)9-5-4-8(2)17-14(9)19)15(23)18-11(16(24)25)6-12(20)21/h4-5,7,11H,3,6H2,1-2H3,(H,18,23)(H,20,21)(H,24,25)/t11-/m1/s1 |
InChI Key |
VCKQSWRZGCKFPQ-LLVKDONJSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N[C@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves several stepsThe final step involves the coupling of the naphthyridine derivative with D-aspartic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .
Scientific Research Applications
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone antibiotics and their derivatives.
Biology: Investigated for its effects on bacterial DNA synthesis and replication.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the development of new antibacterial agents and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents the bacteria from replicating and ultimately leads to their death. This mechanism is similar to that of other quinolone antibiotics .
Comparison with Similar Compounds
Core Naphthyridine Derivatives
The compound shares a 1,8-naphthyridine scaffold with several antibiotics and bioactive molecules. Key structural analogs include:
Key Differences :
- Nalidixic Acid: The prototype quinolone with a carboxylic acid group at position 3, conferring moderate Gram-negative activity .
- Fluorinated Derivatives : Substitutions at positions 6 and 7 (e.g., Cl, F) enhance steric and electronic interactions with bacterial DNA gyrase .
- Amide Derivatives : Replacement of the carboxylic acid with carboxamide (e.g., ) improves lipophilicity and membrane penetration .
- Target Compound : The D-aspartic acid moiety introduces chirality and additional carboxyl groups, likely enhancing water solubility and enabling interactions with eukaryotic enzymes (e.g., nitric oxide synthase or cyclooxygenase) .
Nalidixic Acid Derivatives
- Nalidixic Acid : Synthesized via Gould-Jacobs cyclization, followed by ethylation and methylation .
- Organotin Derivatives: Nalidixic acid reacts with organotin halides (e.g., R₃SnCl) to form R₃SnL complexes, characterized by NMR and FT-IR .
- Hydrazide Derivatives : Nalidixic acid hydrazide reacts with aldehydes/ketones to form Schiff bases, enhancing antimicrobial activity .
Target Compound
Likely synthesized via condensation of the naphthyridine carbonyl chloride with D-aspartic acid under mild conditions, analogous to guanidine coupling in .
Antibacterial Activity
- Nalidixic Acid : Inhibits bacterial DNA gyrase (MIC: 1–4 µg/mL for Gram-negative pathogens) .
- Fluorinated Derivatives : Broader spectrum with MICs <1 µg/mL due to enhanced DNA binding .
- Organotin Derivatives: Exhibit antifungal activity (e.g., IC₅₀: 12–25 µM against Candida albicans) .
Physicochemical Properties
| Property | Nalidixic Acid | Target Compound | Organotin Derivatives (e.g., Ph₃SnL) |
|---|---|---|---|
| Molecular Weight (g/mol) | 232.24 | 347.323 | 400–600 |
| Solubility | Low in water | High (due to -COOH groups) | Lipophilic |
| LogP | 1.2–1.5 | ~0.5 (predicted) | 3.5–4.5 |
Notes:
Biological Activity
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties and mechanisms of action, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 33331-59-8 |
| Density | 1.203 g/cm³ |
| Boiling Point | 403.3 °C |
| Flash Point | 197.7 °C |
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound exhibits a range of Minimum Inhibitory Concentration (MIC) values indicating its effectiveness.
MIC Values Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) | Comparison with Standard Drugs |
|---|---|---|
| Escherichia coli | 72.8 | Gentamicin: 2–45 |
| Klebsiella pneumoniae | 79.1 | Ampicillin: 4–10 |
| Bacillus cereus | 86.5 | |
| Staphylococcus aureus | 98.2 |
In comparative studies, this compound demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria .
The mechanism underlying the antibacterial activity of this compound appears to involve enzymatic inhibition. In particular, it has been reported that the compound inhibits the enzyme ecKAS III, a key player in bacterial fatty acid synthesis pathways. The half-maximal inhibitory concentration (IC50) for this enzyme is reported to be approximately 5.6 µM, indicating a strong potential for therapeutic application .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antibacterial Efficacy : A study published in Bioorganic and Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant antibacterial activity against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Enzymatic Inhibition : Research indicated that the compound acts as a potent inhibitor of ecKAS III, which is crucial for bacterial survival and proliferation . This suggests that compounds with similar structures could be developed as novel antibiotics.
- Synthesis and Activity Correlation : A detailed synthesis report highlighted the multicomponent reactions leading to the formation of this compound and its derivatives, emphasizing their biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
